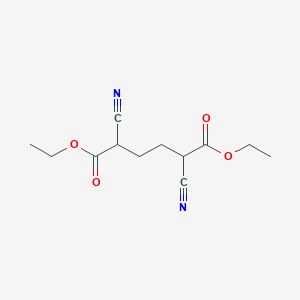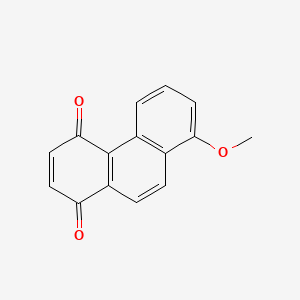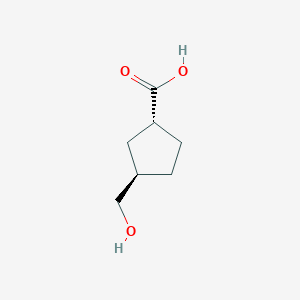
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide is a chemical compound that belongs to the class of glutamides It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom at position 2 and dioctyl groups attached to the nitrogen atoms at positions 1 and 5 of the L-glutamamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide typically involves the acylation of L-glutamamide with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The dioctyl groups are introduced through a subsequent alkylation reaction using octyl bromide and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoyl or dioctyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amides or substituted glutamides.
Aplicaciones Científicas De Investigación
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide: Similar structure but with longer alkyl chains.
N-C12-deoxysphingosine: A sphingolipid with a similar dodecanoyl group but different backbone structure.
Uniqueness
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide is unique due to its specific combination of dodecanoyl and dioctyl groups attached to the L-glutamamide backbone. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
63663-44-5 |
|---|---|
Fórmula molecular |
C33H65N3O3 |
Peso molecular |
551.9 g/mol |
Nombre IUPAC |
(2S)-2-(dodecanoylamino)-N,N'-dioctylpentanediamide |
InChI |
InChI=1S/C33H65N3O3/c1-4-7-10-13-16-17-18-19-22-25-32(38)36-30(33(39)35-29-24-21-15-12-9-6-3)26-27-31(37)34-28-23-20-14-11-8-5-2/h30H,4-29H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)/t30-/m0/s1 |
Clave InChI |
IOBUSPAWZOPJHI-PMERELPUSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCCCCCC)C(=O)NCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCCCCC)C(=O)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)












![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
